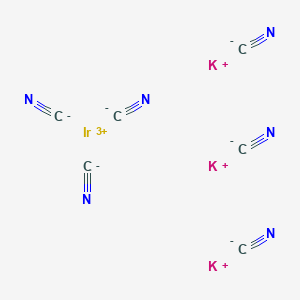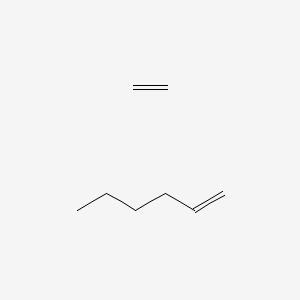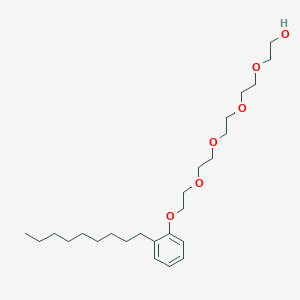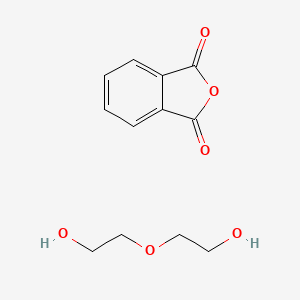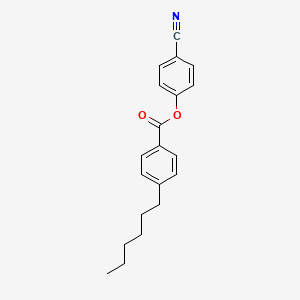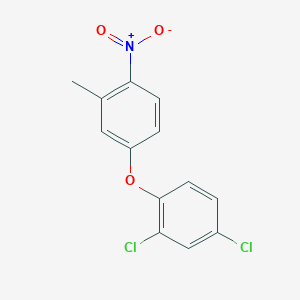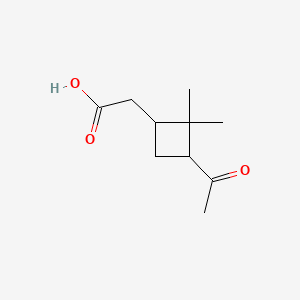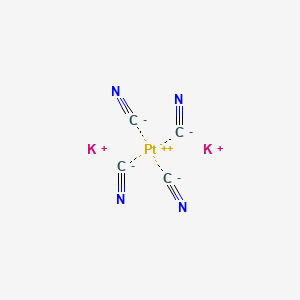
Tetracianoplatinato(II) de potasio hidratado
Descripción general
Descripción
Potassiumtetracyanoplatinate(II)hydrate, with the chemical formula K₂Pt(CN)₄·xH₂O, is a coordination compound consisting of potassium, platinum, and cyanide ions. It is known for its crystalline structure and is used in various scientific and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in anticancer therapies due to its ability to interact with DNA.
Industry: It is used in the production of electronic materials and as a component in certain types of sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using ascorbic acid. This is followed by the addition of potassium hydroxide to form a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation to yield Potassiumtetracyanoplatinate(II)hydrate .
Industrial Production Methods: Industrial production of Potassiumtetracyanoplatinate(II)hydrate follows similar steps but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve reagents like ammonia or phosphines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species .
Mecanismo De Acción
The mechanism by which Potassiumtetracyanoplatinate(II)hydrate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparación Con Compuestos Similares
- Potassiumtetracyanonickelate(II)hydrate
- Potassiumtetracyanopalladate(II)hydrate
- Potassiumhexacyanoruthenate(II)hydrate
- Potassiumdicyanoargentate
- Potassiumdicyanoaurate(I)
Uniqueness: Potassiumtetracyanoplatinate(II)hydrate is unique due to its specific coordination environment and the presence of platinum, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, particularly in catalysis and materials science .
Propiedades
IUPAC Name |
dipotassium;platinum(2+);tetracyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWTIKOKWPUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931455 | |
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-76-5 | |
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
![[2,2'-Bithiophene]-5,5'-dicarboxylic acid](/img/structure/B1593934.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)


